p-Diethylaminoacetophenone
Overview
Description
p-Diethylaminoacetophenone is a chemical compound with the molecular formula C12H17NO . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of p-Diethylaminoacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and a diethylamino group (N(C2H5)2). The compound has a molecular weight of 191.27 g/mol .
Physical And Chemical Properties Analysis
p-Diethylaminoacetophenone is characterized by several physical and chemical properties. It has a molecular weight of 191.27 g/mol. The compound is likely to have a high degree of rotational freedom due to the presence of four rotatable bonds .
Scientific Research Applications
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Para-dimethylaminobenzaldehyde (DMAB)
- Scientific Field : Analytical, Biochemical, Synthetic Chemistry
- Summary of Application : DMAB has found usefulness in a wide range of applications from analytical, biochemical to synthetic procedures and processes alongside other miscellaneous applications .
- Methods of Application : The unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds and this has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .
- Results or Outcomes : This compound will be more relevant in years to come in microbiology, chemical pathology, and organic synthesis as well as pharmaceutical and analytical chemistry .
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Poly (p-phenylene vinylene) (PPV)
- Scientific Field : Material Science, Optoelectronics
- Summary of Application : PPV has several extraordinary attributes, like tunable optical properties, good reactivity and high electrical conductivity .
- Methods of Application : These properties can be achieved by merely changing the side chains attached to the main polymer backbone .
- Results or Outcomes : PPV has found important applications in light-emitting diodes, solar cells, sensors, bioimaging, field-effect transistors, supercapacitors, and actuators .
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Diatoms
- Scientific Field : Bioenergy, Biomedical, Bioremediation
- Summary of Application : Diatoms are the reservoir of bioactive compounds which have immense application in nutrition, industrial commodities and ecological studies .
- Methods of Application : The analysis of diatom studies has led to gain more insights into the lipid extraction process which ensure diatoms as a viable feedstock for sustainable biofuel production .
- Results or Outcomes : The isolation of high-value metabolites (pigments, biogenic silica, oil, protein, etc.) from diatoms find a great market potential and future applications in the bioenergy, biomedical, bioremediation and as a biomarker tool to gain insights on a geological time scale .
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Acetophenone
- Scientific Field : Biological, Chemical, Medicinal Studies
- Summary of Application : Acetophenone is a simple and well-known molecule that can lead to new and unexpected discoveries .
- Methods of Application : The specific methods of application are not detailed in the source, but it suggests that the molecule’s simplicity allows for a wide range of studies .
- Results or Outcomes : The outcomes of these studies are not specified in the source, but it implies that they could lead to significant discoveries in various scientific fields .
Safety And Hazards
properties
IUPAC Name |
1-[4-(diethylamino)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIBQFXWSUBFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203699 | |
Record name | p-Diethylaminoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Diethylaminoacetophenone | |
CAS RN |
5520-66-1 | |
Record name | p-Diethylaminoacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Diethylaminoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Diethylaminoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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